molecular formula C20H24N2O2S B2958476 2-[(4-tert-butylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893098-80-1

2-[(4-tert-butylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B2958476
CAS RN: 893098-80-1
M. Wt: 356.48
InChI Key: CSUUOOGQGXOQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(4-tert-butylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a chemical with the linear formula C20H23N3O2S2. It has a molecular weight of 401.553 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It includes a thiophene ring, which is a five-membered ring with sulfur as one of the atoms . It also contains a carboxamide group and a tert-butylbenzoyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 401.553 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.

Scientific Research Applications

Anticancer Agents

Thiophene derivatives have been utilized in the synthesis of anticancer agents . The structural framework of thiophene, which is present in CCG-194557, can be modified to target various cancer pathways, potentially leading to the development of new chemotherapeutic drugs.

Anti-inflammatory Drugs

Compounds containing the thiophene nucleus have shown anti-inflammatory properties . CCG-194557 could be explored for its efficacy in reducing inflammation, which is a common symptom in many diseases, including autoimmune disorders.

Antimicrobial Activity

Thiophene derivatives exhibit antimicrobial properties, making them candidates for the development of new antibiotics or antiseptic agents . Research into CCG-194557 could reveal its potential to combat bacterial, fungal, or viral infections.

Material Science Applications

Thiophene-based molecules play a significant role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and the fabrication of organic light-emitting diodes (OLEDs) . CCG-194557 could contribute to the development of new materials with improved electronic properties.

Kinase Inhibition

Thiophene derivatives have been reported to inhibit kinases, which are enzymes that play a crucial role in the signaling pathways of cells . CCG-194557 might be investigated for its potential to act as a kinase inhibitor, which could have implications in treating various diseases, including cancer.

Estrogen Receptor Modulation

Some thiophene derivatives have shown the ability to modulate estrogen receptors . This property can be harnessed in the design of drugs that target hormone-related conditions, such as breast cancer or osteoporosis. CCG-194557 could be a candidate for further research in this area.

Safety and Hazards

Sigma-Aldrich provides this compound to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . As with all chemicals, appropriate safety precautions should be taken when handling this compound.

properties

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-20(2,3)13-10-8-12(9-11-13)17(23)22-19-16(18(24)21-4)14-6-5-7-15(14)25-19/h8-11H,5-7H2,1-4H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUUOOGQGXOQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-tert-butylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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